tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate

Descripción general

Descripción

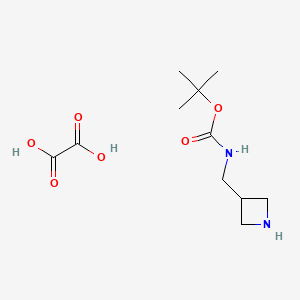

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate: is an organic compound with the chemical formula C11H18N2O5. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

The compound participates in three primary reaction types:

Nucleophilic Substitution

The azetidine ring undergoes nucleophilic substitution due to ring strain, enabling modifications at the nitrogen or carbon centers. For example:

-

Amination : Reaction with amines opens the azetidine ring, forming secondary or tertiary amine derivatives.

-

Alkylation : Alkyl halides can substitute at the azetidine nitrogen under basic conditions.

Hydrolysis

The carbamate group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the tert-butyl carbamate yields the corresponding amine and CO₂.

-

Basic Hydrolysis : Generates a free amine and tert-butanol.

Salt Metathesis

The oxalate counterion can be exchanged with other anions (e.g., chloride, sulfate) via precipitation or ion-exchange chromatography.

Reaction Conditions and Reagents

Key reagents and conditions for common reactions are summarized below:

Mechanistic Insights

-

Carbamate Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–O bond. The oxalate anion stabilizes intermediates via hydrogen bonding .

-

Azetidine Ring Opening : Ring strain (≈24 kcal/mol) lowers the activation energy for nucleophilic attack, making substitutions highly feasible even at mild temperatures.

Comparative Reactivity

The compound’s reactivity is distinct from structurally related molecules:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| tert-Butyl 2-(piperidin-4-yl)acetate oxalate | Slower hydrolysis due to stable piperidine ring; preferential ester group reactivity | Less strained ring system |

| tert-Butyl carbamate derivatives | Faster hydrolysis but lower stability in substitution reactions | Absence of azetidine’s ring strain |

Key Experimental Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (azetidin-3-ylmethyl)carbamate oxalate is being investigated for its potential as a pharmaceutical agent. Its structural similarity to neurotransmitter precursors suggests that it may interact with various neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders.

Potential Therapeutic Areas :

- Neurological disorders

- Enzyme interactions

- Modulation of synaptic activity

Biological Studies

The compound has been utilized in biological research to study the effects of azetidine derivatives on biological systems. It can be used to investigate:

- Enzyme interactions

- Metabolic pathways

- Binding assays with biological targets

Research indicates that the compound exhibits notable biological activities, which may help elucidate its mechanism of action and specificity towards different receptors.

Case Study 1: Neurotransmitter Interaction

In a study examining the binding affinity of this compound with neurotransmitter receptors, researchers found promising results indicating that the compound could modulate synaptic activity effectively. The interaction studies showed that it binds selectively to certain receptor types, suggesting its potential use in treating conditions like depression or anxiety.

Case Study 2: Enzyme Activity Investigation

Another study focused on the compound's effects on specific enzymes involved in metabolic pathways. The findings highlighted that this compound could act as an inhibitor for certain enzymes, providing insights into its potential applications in metabolic disorders and drug development.

Mecanismo De Acción

The mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions.

Comparación Con Compuestos Similares

- tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride

- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness: tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is unique due to its oxalate salt form, which can influence its solubility and reactivity. This compound’s specific structure and functional groups make it distinct from other azetidine derivatives, providing unique properties and applications in various fields.

Actividad Biológica

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, a carbamate functional group, and an oxalate salt form. Its molecular formula contributes to its unique reactivity and solubility properties, making it suitable for various biological applications.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or altering the conformation of the enzyme, disrupting metabolic pathways. This is particularly relevant in the context of drug design for targeting specific diseases.

- Receptor Interaction : Its structure allows for potential binding to neurotransmitter receptors, suggesting applications in neurological disorders.

Biological Applications

The compound has been studied for various biological activities:

- Pharmaceutical Development : It shows promise as a candidate for developing new drugs, particularly in creating enzyme inhibitors that could be used in treating diseases like cancer or neurological disorders.

- Research Tool : Used in biological research to study azetidine derivatives' effects on biological systems, it aids in investigating enzyme interactions and metabolic pathways.

- Potential Therapeutic Effects : Its structural similarity to neurotransmitter precursors indicates potential therapeutic effects in modulating synaptic activity.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride | Hydrochloride salt | Notable biological activities in neurological contexts |

| tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride | Hydrochloride salt | Investigated for similar enzyme interactions |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Carbamate | Studied for its potential as a pharmaceutical agent |

This table illustrates that while these compounds share structural similarities, their specific activities and applications vary significantly.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vivo Studies : In animal models, the compound has been shown to affect inflammation markers when administered at varying doses, indicating its potential role in inflammatory diseases .

- Binding Affinity Tests : Preliminary data suggest that it effectively binds to cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This binding may inhibit their activity, affecting cell proliferation pathways.

- Therapeutic Potential : The compound's ability to modulate neurotransmitter receptor activity suggests applications in treating conditions such as depression or anxiety disorders, warranting further investigation into its pharmacological profiles.

Propiedades

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)carbamate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIFSQVFDKLMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735302 | |

| Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-81-2 | |

| Record name | Carbamic acid, N-(3-azetidinylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalic acid--tert-butyl [(azetidin-3-yl)methyl]carbamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.